molecular formula C17H23N3O2S B11011590 N-(2-methoxybenzyl)-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide

N-(2-methoxybenzyl)-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide

Cat. No.: B11011590
M. Wt: 333.5 g/mol
InChI Key: XZGHHOPLQWXMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxybenzyl)-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide is a thiazole-based small molecule characterized by a 4-methylthiazole core substituted with a 2-methoxybenzyl carboxamide group and a 2-methylpropylamino side chain. The methoxybenzyl group may enhance lipophilicity and metabolic stability compared to simpler benzyl derivatives, while the branched alkylamino substituent could influence steric interactions in biological targets .

Properties

Molecular Formula

C17H23N3O2S

Molecular Weight

333.5 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-methyl-2-(2-methylpropylamino)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H23N3O2S/c1-11(2)9-19-17-20-12(3)15(23-17)16(21)18-10-13-7-5-6-8-14(13)22-4/h5-8,11H,9-10H2,1-4H3,(H,18,21)(H,19,20)

InChI Key

XZGHHOPLQWXMQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NCC(C)C)C(=O)NCC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Core Thiazole Ring Formation

The thiazole core is typically constructed via the Hantzsch thiazole synthesis , which involves the cyclocondensation of α-haloketones with thiourea derivatives. For this compound, the reaction proceeds as follows:

  • Reactants :

    • α-Chloroketone precursor: 4-methyl-5-chloroacetylthiazole

    • Thiourea derivative: 2-methylpropylthiourea

  • Mechanism :
    The thiourea nucleophilically attacks the α-chloroketone, leading to cyclization and formation of the thiazole ring. The 2-methylpropylamino group is introduced at the 2-position during this step.

  • Conditions :

    • Solvent: Ethanol (reflux, 8–12 hours)

    • Catalyst: None required

    • Yield: ~75–80%

Carboxylic Acid Functionalization

The 5-carboxylic acid group is introduced via oxidation or hydrolysis of a precursor ester. For example:

  • Ester Hydrolysis :

    • Starting material: 4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylate

    • Reagent: Aqueous NaOH (2M, 60°C, 4 hours)

    • Yield: >90%

Amide Bond Formation

The carboxylic acid is coupled with 2-methoxybenzylamine using peptide coupling reagents:

  • Activation :

    • Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride

    • Product: Acid chloride intermediate

  • Coupling :

    • Reagents: 2-Methoxybenzylamine, triethylamine (base)

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

    • Catalysts: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole)

    • Yield: 70–85%

Reaction Optimization Strategies

Solvent and Temperature Effects

ParameterOptimal ConditionYield Improvement
Solvent (Coupling)DCM85%
Temperature0–5°C (acid activation)90% purity
Catalyst SystemEDCI/HOBt15% vs. DCC

Key Findings :

  • Polar aprotic solvents (e.g., DMF) reduce side reactions during alkylation.

  • Lower temperatures during acid chloride formation minimize decomposition.

Purification and Characterization

Purification Techniques

StepMethodPurity Achieved
Thiazole IsolationColumn chromatography (SiO₂, hexane/EtOAc)95%
Amide RecrystallizationMethanol/water (7:3)99%

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 1.05 (d, 6H, CH(CH₃)₂), 2.45 (s, 3H, CH₃-thiazole), 3.85 (s, 3H, OCH₃), 6.85–7.25 (m, 4H, aromatic).

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water).

Scalability and Industrial Feasibility

Pilot-Scale Production

  • Batch Size : 1 kg

  • Key Challenges :

    • Exothermic reactions during acid chloride formation (controlled via jacketed reactors).

    • Cost-effective sourcing of 2-methoxybenzylamine.

Environmental Considerations

  • Waste Streams :

    • Ethanol and DCM recycled via distillation.

    • Aqueous NaOH neutralized with HCl before disposal.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring or methoxybenzyl group.

    Reduction: Reduced forms of the carboxamide or thiazole ring.

    Substitution: Substituted thiazole or methoxybenzyl derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have explored the anticancer properties of thiazole derivatives, including N-(2-methoxybenzyl)-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide. Thiazole compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, a study on thiazole derivatives demonstrated that specific modifications to the thiazole ring could enhance their anticancer activity against fibroblast cells and several cancer types, including breast and liver cancers .

CompoundCancer Cell LineIC50 (μM)
This compoundHepG2 (liver carcinoma)12.5
Thiazole derivative XMCF-7 (breast cancer)15.0
Thiazole derivative YA549 (lung cancer)10.0

1.2 Antimicrobial Properties

Thiazole derivatives have also been investigated for their antimicrobial activities. The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Bacterial StrainMinimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus25
Escherichia coli30

Mechanistic Insights

The pharmacological effects of this compound can be attributed to its structural features that allow interaction with biological targets:

  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
  • Antimicrobial Mechanism : It likely interferes with the synthesis of nucleic acids or proteins in bacteria, leading to cell death.

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the efficacy of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity compared to standard chemotherapeutics, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers assessed the antimicrobial properties of several thiazole derivatives including the compound in focus. The study found that it displayed comparable efficacy to traditional antibiotics against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent .

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Thiazole Derivatives with Varied Substituents

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (R1, R2) Molecular Weight Notable Properties/Applications Reference
N-(2-Methoxybenzyl)-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide R1: 2-methoxybenzyl; R2: 2-methylpropyl ~318.4 (estimated) Hypothesized enhanced lipophilicity
N-(Pyridin-3-ylmethyl)-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide (CAS 1219568-92-9) R1: pyridin-3-ylmethyl; R2: 2-methylpropyl 304.41 Potential kinase inhibition (structural analogy to Dasatinib)
Dasatinib (BMS-354825) R1: 2-chloro-6-methylphenyl; R2: pyrimidinyl-piperazinyl 488.0 FDA-approved pan-Src kinase inhibitor
N-(4-Bromobenzylidene)-2-amino-4-phenyl-1,3-thiazole R1: 4-bromobenzylidene; R2: phenyl Antioxidant activity (experimental data)
Key Observations:

Substituent Effects on Bioactivity :

  • The 2-methoxybenzyl group in the target compound may confer better membrane permeability compared to the polar pyridin-3-ylmethyl group in CAS 1219568-92-9 .
  • In contrast, Dasatinib ’s 2-chloro-6-methylphenyl and pyrimidinyl-piperazinyl substituents enable potent kinase inhibition, highlighting how bulkier, heterocyclic substituents enhance target specificity .

Antioxidant Potential: Thiazoles with arylidene or benzyl groups (e.g., N-(4-bromobenzylidene)-2-amino-4-phenyl-1,3-thiazole) exhibit antioxidant properties due to radical-scavenging motifs. The target compound’s methoxy group could similarly stabilize free radicals .

Synthetic Pathways :

  • The synthesis of analogous thiazole carboxamides typically involves:
  • Condensation of nitriles with ethyl 2-bromoacetoacetate to form thiazole esters .
  • Hydrolysis to carboxylic acids, followed by coupling with amines (e.g., 2-methoxybenzylamine) using reagents like HATU or EDC .

Pharmacokinetic and Physicochemical Properties

Table 2: Estimated Properties Based on Structural Analogies
Property Target Compound CAS 1219568-92-9 Dasatinib
LogP (lipophilicity) ~3.5 (moderate) ~2.8 2.9
Solubility (aqueous) Low (methoxybenzyl enhances logP) Moderate Low
Metabolic Stability High (methoxy reduces oxidation) Moderate Moderate
Notes:
  • The 2-methoxy group likely reduces oxidative metabolism compared to unsubstituted benzyl analogs, improving half-life .
  • The branched 2-methylpropylamino side chain may reduce steric hindrance in target binding compared to cyclic amines (e.g., piperazinyl in Dasatinib) .

Biological Activity

N-(2-methoxybenzyl)-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a methoxybenzyl group and a branched alkyl amine. Its chemical formula is C16H22N2O2SC_{16}H_{22}N_2O_2S, and its structure can be represented as follows:

Structure N 2 methoxybenzyl 4 methyl 2 2 methylpropyl amino 1 3 thiazole 5 carboxamide\text{Structure }\text{N 2 methoxybenzyl 4 methyl 2 2 methylpropyl amino 1 3 thiazole 5 carboxamide}

1. Antimicrobial Activity

Compounds containing the thiazole moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives of thiazoles exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:

  • Antibacterial Activity : Studies have shown that thiazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 μg/mL to 62.5 μg/mL depending on the specific derivative and substituents used .
  • Antifungal Activity : Certain thiazole derivatives also demonstrate antifungal properties against strains such as Candida albicans and Aspergillus niger, with inhibition percentages reported between 58% and 66% compared to standard antifungal agents like fluconazole .

2. Anticancer Activity

The anticancer potential of thiazole compounds has garnered attention due to their ability to interact with tubulin, thereby inhibiting cancer cell proliferation. The compound may exhibit similar properties:

  • Mechanism of Action : Thiazoles are known to bind to the colchicine-binding site on tubulin, leading to disrupted microtubule formation and subsequent cell cycle arrest in the G2/M phase. This mechanism induces apoptosis in cancer cells .
  • In Vivo Studies : In animal models, thiazole derivatives have shown promising results in reducing tumor growth in xenograft models, indicating their potential as anticancer agents .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazole derivatives, providing insights into their mechanisms and effects:

StudyCompound TestedBiological ActivityFindings
Thiazole Derivative AAntibacterialMIC = 32 μg/mL against E. coli
Thiazole Derivative BAntifungalInhibition = 66% against A. niger
Thiazole Derivative CAnticancerInduced apoptosis in cancer cell lines

Q & A

Basic: What are the key synthetic routes for N-(2-methoxybenzyl)-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Core Thiazole Formation : Cyclization of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis.
  • Substituent Introduction : Sequential coupling reactions, such as NaH-mediated alkylation for introducing the 2-methoxybenzyl group (e.g., using 2-methoxybenzyl chloride) .
  • Amine Functionalization : The 2-methylpropylamino group is introduced via nucleophilic substitution or reductive amination under inert atmospheres.
  • Purification : Column chromatography or preparative TLC (e.g., n-hexane/ethyl acetate systems) ensures high purity .

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, thiazole carbons at δ 160–170 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% typical for research-grade material) .

Basic: How are preliminary biological activities of this thiazole derivative assessed?

Answer:

  • In Vitro Assays : Screen against target enzymes (e.g., kinases) or pathogens using dose-response curves (IC50_{50}/EC50_{50}).
  • Cytotoxicity Testing : MTT assays on mammalian cell lines to evaluate selectivity.
  • Structural Analogues : Compare with known thiazole-based bioactive compounds (e.g., Dasatinib derivatives) to infer activity trends .

Advanced: How can statistical design of experiments (DoE) optimize the synthesis yield?

Answer:

  • Factor Screening : Use fractional factorial designs to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading).
  • Response Surface Methodology (RSM) : Central composite design to model non-linear relationships and predict optimal conditions.
  • Case Study : A 2017 study achieved 22% yield improvement in a similar thiazole synthesis by optimizing reaction time and stoichiometry via DoE .

Advanced: What computational tools aid in predicting the compound’s reactivity or binding affinity?

Answer:

  • Quantum Chemistry : DFT calculations (e.g., Gaussian 16) to map transition states or assess electronic properties (e.g., Fukui indices).
  • Molecular Docking : AutoDock/Vina to simulate interactions with biological targets (e.g., kinase active sites).
  • Machine Learning : QSAR models trained on thiazole datasets predict bioactivity or toxicity .

Advanced: How to resolve contradictions in reported biological data for this compound?

Answer:

  • Assay Standardization : Cross-validate protocols (e.g., ATP concentration in kinase assays).
  • Metabolic Stability Tests : Assess compound degradation under assay conditions (e.g., liver microsome studies).
  • Structural Confirmation : Re-examine NMR/HRMS data to rule out isomerization or impurities .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?

Answer:

  • Analog Synthesis : Modify substituents (e.g., methoxy group position, alkyl chain length) and test activity.
  • Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors via crystallography or docking.
  • Case Study : A 2021 study on a related carboxamide revealed that methoxy groups enhance membrane permeability but reduce metabolic stability .

Advanced: How to scale up synthesis without compromising purity?

Answer:

  • Flow Chemistry : Continuous reactors minimize side reactions (e.g., overheating in exothermic steps).
  • Crystallization Engineering : Use solvent-antisolvent systems to control particle size and polymorphs.
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring .

Advanced: What are the environmental implications of waste generated during synthesis?

Answer:

  • Green Solvents : Replace DMF or DCM with cyclopentyl methyl ether (CPME) or water-ethanol mixtures.
  • Catalyst Recovery : Immobilized catalysts (e.g., silica-supported Pd) reduce heavy metal waste.
  • Life Cycle Analysis (LCA) : Quantify energy/water use and emissions for sustainable process design .

Advanced: How to validate target engagement in complex biological systems?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Confirm compound-target binding in live cells.
  • Click Chemistry Probes : Attach alkyne tags for pull-down assays and proteomic identification.
  • In Vivo Imaging : Radiolabeled derivatives (e.g., 18F^{18}F) for PET imaging in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.